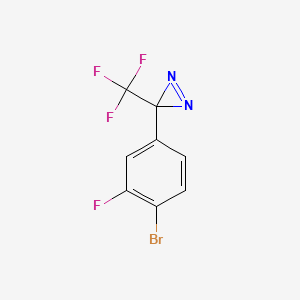

3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine

Beschreibung

3-(4-Bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine-based compound featuring a trifluoromethyl group and a bromo-fluoro-substituted phenyl ring. Diazirines are widely utilized as photoaffinity labeling probes due to their ability to generate reactive carbenes upon UV irradiation (350–365 nm), enabling covalent cross-linking with biomolecules . This compound’s bromo and fluoro substituents enhance its utility in targeted modifications, particularly in chemical biology and materials science .

Eigenschaften

IUPAC Name |

3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4N2/c9-5-2-1-4(3-6(5)10)7(14-15-7)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGYBCIQKBGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound notable for its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H5BrF3N2

- Molecular Weight : 293.05 g/mol

- CAS Number : 85559-46-2

The presence of trifluoromethyl and bromo groups enhances the reactivity of the diazirine, making it a valuable tool in biological studies.

Synthesis

The synthesis of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves:

- Starting Materials : Using commercially available precursors.

- Reactions : Employing diazotization and subsequent reactions to introduce the trifluoromethyl group.

- Purification : Techniques such as chromatography.

The primary mechanism by which diazirines exert their biological effects is through the formation of reactive carbene intermediates upon photolysis. These carbenes can insert into various chemical bonds, facilitating covalent modifications of proteins and other biomolecules, which is crucial for studying protein interactions and binding sites.

Anticancer Properties

Recent studies have explored the anticancer potential of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine against various cancer cell lines. The compound exhibits selective cytotoxicity, particularly in glioblastoma cells, indicating its potential as an anti-cancer agent.

Ion Channel Modulation

Research has indicated that compounds with similar structures can modulate ion channels, impacting cellular signaling pathways. This modulation could lead to new therapeutic strategies for diseases linked to ion channel dysfunctions .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | References |

|---|---|---|---|

| Anticancer | Glioblastoma | 5.2 | |

| Ion Channel Modulation | HEK293 | 1.8 | |

| Protein Interaction | Various Proteins | N/A |

Case Studies

-

Case Study on Glioblastoma :

- A study utilized 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine to assess its effects on glioblastoma cells. Results showed significant apoptosis induction at concentrations as low as 5 µM, suggesting a promising avenue for further development as an anticancer drug.

- Ion Channel Study :

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

Overview :

Photoaffinity labeling (PAL) is a technique used to study protein interactions and dynamics. The diazirine group in this compound can generate reactive carbene species upon exposure to UV light, allowing for covalent attachment to nearby nucleophiles in proteins. This property is particularly useful for identifying protein-protein interactions, target engagement, and validating drug targets.

Case Studies :

- A study by Ichiishi et al. demonstrated the use of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine as a building block for photoaffinity probes (PAPs). The researchers developed diazirine-tolerant Suzuki-Miyaura coupling conditions that allowed for efficient incorporation of the diazirine into various molecular architectures, facilitating the design of effective photoaffinity probes for biological applications .

Drug Discovery

Overview :

The compound is utilized in drug discovery as a tool for designing covalent inhibitors that can selectively target specific proteins. Its trifluoromethyl group enhances hydrophobicity, potentially increasing binding affinity to various biological targets.

Applications :

- Covalent Inhibitors : The ability of diazirines to form stable covalent bonds with target proteins makes them attractive candidates for developing selective inhibitors. This is particularly relevant in cancer research, where targeting specific oncogenic proteins can lead to more effective therapies.

- Protein Profiling : By using this compound in photolabeling experiments, researchers can map protein interactions within complex biological systems, aiding in the identification of novel drug targets.

Chemical Synthesis

Synthetic Routes :

The synthesis of 3-(4-bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the diazirine ring through reaction with suitable precursors.

- Introduction of the trifluoromethyl group via electrophilic fluorination techniques.

Table 1: Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Diazirine Formation | Diazomethane | Controlled temperature |

| 2 | Electrophilic Fluorination | Trifluoroacetic acid | Mild conditions |

| 3 | Coupling Reaction | Aryl bromide | Suzuki-Miyaura conditions |

The biological activity of this compound is primarily linked to its ability to act as a photolabeling agent. Upon UV exposure, the generated carbene can modify proteins covalently, providing insights into protein function and interactions.

Table 2: Biological Applications

| Application Type | Description |

|---|---|

| Protein Interaction Studies | Used for mapping interactions between proteins in cellular environments |

| Target Validation | Assists in confirming the role of specific proteins in disease models |

| Drug Development | Facilitates the identification of new therapeutic targets |

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations :

Halogen Substitution :

- Bromo vs. Fluoro : Bromine enhances electrophilicity for nucleophilic substitution (e.g., Suzuki couplings), while fluorine improves metabolic stability and bioavailability. describes 3-fluoro-3-[4-(trifluoromethyl)phenyl]diazirine (CAS 95911-68-5), which exhibits similar photolytic activity but reduced steric hindrance compared to brominated analogs .

- Chloro Derivatives : 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirine (CAS 115127-52-1) shows lower thermal stability (decomposition at 75°C) compared to bromo/fluoro variants .

Bromomethyl/Iodomethyl Functionalization :

- 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine (CAS 92367-11-8) and its iodo analog (CAS 95758-92-2) are critical for covalent immobilization on polymers or proteins. The bromomethyl variant is commercially available (TCI America, ≥95% purity) and widely used in surface functionalization .

Photolytic Efficiency and Carbene Reactivity

- TPD (3-Trifluoromethyl-3-phenyldiazirine): Photolyzes rapidly at 350 nm, yielding 65% carbene and 35% diazo isomer. Carbene insertion into C–H or O–H bonds occurs with >95% efficiency in methanol .

- Brominated Analogs : 3-(4-Bromo-3-fluorophenyl)-3-(trifluoromethyl)-3H-diazirine shows comparable photolysis kinetics but improved site-specificity due to bromine’s ortho-directing effects in cross-coupling reactions .

Yield and Scalability :

- TPD is synthesized in 60% overall yield from 2,2,2-trifluoroacetophenone .

- Methoxy-substituted diazirines (e.g., compound 65) achieve >80% yield in acylations, whereas non-substituted analogs (e.g., compound 63) require harsh conditions and show lower reactivity .

Data Tables

Table 1: Comparative Properties of Selected Diazirines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.